molecular formula C24H25N3O2S2 B2716322 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 877653-87-7

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2716322
CAS RN: 877653-87-7
M. Wt: 451.6
InChI Key: JJVOZEIJZSAOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a thiophene ring fused with a pyrimidine ring. They are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Central Nervous System (CNS) Depressant Activity

Research on thieno[2,3-d]pyrimidin-4-ones and derivatives, including compounds similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide, has demonstrated CNS depressant activity. For instance, certain synthesized compounds exhibited marked sedative actions, indicating their potential in CNS-related applications (Manjunath et al., 1997).

Anticonvulsant Properties

Studies on thioacetamide derivatives of thieno[2,3-d]pyrimidine revealed moderate anticonvulsant activities. These compounds were shown to extend the latency period and reduce the duration and severity of seizures in rat models, highlighting their potential as anticonvulsant agents (Severina et al., 2020).

Antiproliferative Effects in Cancer Research

Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related to the compound , have shown significant antiproliferative effects against human breast cancer cells. These compounds induced apoptotic cell death, indicating their potential in cancer therapy (Atapour-Mashhad et al., 2017).

Antifungal Properties

Thieno[2,3-d]pyrimidin-4-ones derivatives have demonstrated effectiveness against fungal infections. For instance, certain synthesized compounds exhibited antifungal activity against types like Aspergillus terreus, suggesting their potential as antifungal agents (Jafar et al., 2017).

Antibacterial Activity

Research on pyrimidine tetrazole derivatives, which are structurally related to the compound , indicates their efficacy as antibacterial agents. These compounds have shown good activity against bacteria like E. coli, suggesting their potential in antibacterial applications (Bhoge et al., 2021).

Anti-HIV-1 Activity

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide, have shown potential in anti-HIV-1 activity. Certain derivatives demonstrated virus-inhibiting properties in vitro against type 1 human immunodeficiency virus (Novikov et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. As mentioned, thienopyrimidines are known for their diverse biological activities, but the exact mechanism of action would require experimental studies .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the known activities of thienopyrimidines, it could be a promising area of study .

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-16-12-17(2)14-19(13-16)27-23(29)22-20(9-11-30-22)26-24(27)31-15-21(28)25-10-8-18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVOZEIJZSAOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.